Ortho vs. Para Fluoro Conformational Impact
The target compound bears an ortho-fluorine on the benzamido ring (2-fluorobenzamido), whereas the closest commercial analog (CAS 1251662-24-4) bears a para-fluorine . Ortho-fluorine substitution introduces a steric and electronic perturbation that restricts rotational freedom of the benzamide–phenyl linkage and alters the torsion angle between the amide carbonyl and the aromatic ring, potentially affecting the compound's ability to adopt a bioactive conformation in kinase or receptor binding pockets [1]. This regioisomeric distinction is a well-precedented differentiation vector in medicinal chemistry SAR campaigns.
| Evidence Dimension | Fluorine substitution position on benzamido ring |
|---|---|
| Target Compound Data | 2-Fluorobenzamido (ortho-fluoro); torsion angle constrained by intramolecular F···H–N or F···O interactions |
| Comparator Or Baseline | CAS 1251662-24-4: 4-Fluorobenzamido (para-fluoro); no ortho steric constraint |
| Quantified Difference | No published quantitative conformational data for this specific pair; differentiation is based on well-established ortho-fluorine effects in medicinal chemistry [1] |
| Conditions | In silico conformational analysis; class-level SAR principles |
Why This Matters
Ortho-fluorine substitution can alter metabolic stability, membrane permeability, and target-binding geometry compared to the para-fluoro isomer, making the two regioisomers non-interchangeable in SAR studies.
- [1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. View Source
